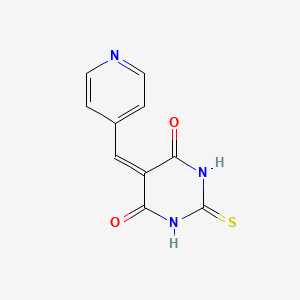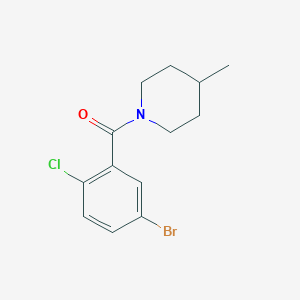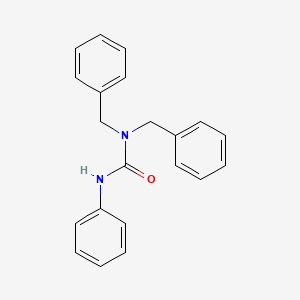
5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as PPD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PPD is a highly reactive molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Applications De Recherche Scientifique
Synthesis and Microbial Activity
- A study by Nigam, Saharia, and Sharma (1981) demonstrated the synthesis of 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo) dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones, exhibiting significant activity against various micro-organisms. This indicates potential applications in antimicrobial research and drug development (Nigam, Saharia, & Sharma, 1981).
Applications in Organic Phosphors Synthesis
- Kumar et al. (2014) synthesized two organic phosphors including 5,5'-(4-pyridinylmethylene)bis[1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione], which exhibited broadband photoluminescence emission spectra. This suggests its potential in the field of organic phosphors and optoelectronic applications (Kumar et al., 2014).
Catalytic Applications
- A paper by Ahanthem et al. (2020) discussed the use of thiobarbituric acid moieties, a similar compound, in micellar catalysis, indicating the potential for 5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in catalytic processes and green chemistry applications (Ahanthem, Ojha, Chipem, & Laitonjam, 2020).
Use in Photochemical Reactions
- The work of Paluchowska and Bojarśki (1988) explored the photodegradation of a related compound, 5-ethyl-5-phenyl-2-thiobarbituric acid, into an antiepileptic drug, Primidon, demonstrating the potential of similar compounds in photochemical transformations for pharmaceutical synthesis (Paluchowska & Bojarśki, 1988).
Crystallographic Analysis and Structure Elucidation
- Structural studies such as those by Takechi, Kubo, Takahashi, and Matsumoto (2010, 2011) on similar pyrimidine derivatives provided insights into the crystal structure and molecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Takechi et al., 2010), (Takechi et al., 2011).
Synthesis of Novel Derivatives and Complexes
- The synthesis and characterization of novel compounds and complexes involving pyrimidine derivatives, as conducted by Aly et al. (2018), offer insights into the versatility of these compounds in creating new materials with potential applications in medicinal chemistry and material science (Aly, Taha, El-Deeb, & Alshehri, 2018).
Pharmaceutical and Medicinal Applications
- Various studies, such as those by Vijaya Laxmi, Kuarm, and Rajitha (2012), have explored the synthesis of derivatives and their antimicrobial activities, highlighting the significance of these compounds in the development of new pharmaceuticals (Vijaya Laxmi, Kuarm, & Rajitha, 2012).
Propriétés
IUPAC Name |
5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDIJATLJFHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C2C(=O)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)
![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)


![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)
